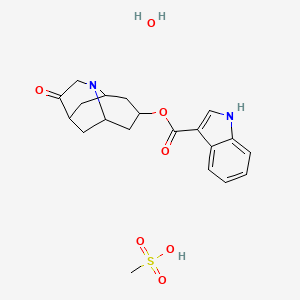
DOLASETRON MESYLATE
Cat. No. B8807961
M. Wt: 438.5 g/mol
InChI Key: QTFFGPOXNNGTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07745628B2
Procedure details


Methanesulphonic acid (0.34 mL, 5.24 mmol) is added to a solution of 1H-Indole-3-carboxylic acid 10-oxo-8-aza-tricyclo[5.3.1.03,8]undec-5-yl ester (1.6 gr, 4.93 mmol) in acetone (20 mL) and under nitrogen, maintaining the reaction temperature around 25° C. Following stirring at 0° C. for 3 h, and at room temperature for one night, the solid that forms is filtered and washed with acetone. The product formed is recrystallised from isopropanol-water (95:5 by weight), to obtain 1H-Indole-3-carboxylic acid 10-oxo-8-aza-tricyclo[5.3.1.03,8]undec-5-yl ester methanesulphonate monohydrate (1.71 gr, 79%) in the form of a white solid.

Quantity
1.6 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2]([OH:5])(=[O:4])=[O:3].[O:6]=[C:7]1[CH:16]2[CH2:17][CH:10]3[CH2:11][CH:12]([O:18][C:19]([C:21]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[NH:23][CH:22]=4)=[O:20])[CH2:13][CH:14]([CH2:15]2)[N:9]3[CH2:8]1>CC(C)=O>[OH2:3].[CH3:1][S:2]([OH:5])(=[O:4])=[O:3].[O:6]=[C:7]1[CH:16]2[CH2:17][CH:10]3[CH2:11][CH:12]([O:18][C:19]([C:21]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[NH:23][CH:22]=4)=[O:20])[CH2:13][CH:14]([CH2:15]2)[N:9]3[CH2:8]1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1CN2C3CC(CC2CC1C3)OC(=O)C3=CNC1=CC=CC=C31
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Following stirring at 0° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for one night
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid that forms is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallised from isopropanol-water (95:5 by weight)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.CS(=O)(=O)O.O=C1CN2C3CC(CC2CC1C3)OC(=O)C3=CNC1=CC=CC=C31
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.71 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 148.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
